molecular formula C7H9N3S B4271088 (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate CAS No. 63204-11-5

(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate

Cat. No.: B4271088
CAS No.: 63204-11-5
M. Wt: 167.23 g/mol
InChI Key: MLSRXYFSGKBSBA-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole is a chemical compound with the molecular formula C7H9N3S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate typically involves the reaction of 4-amino-1,3,5-trimethyl-1H-pyrazole with thiophosgene (CSCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:

4-amino-1,3,5-trimethyl-1H-pyrazole+CSCl2This compound+HCl\text{4-amino-1,3,5-trimethyl-1H-pyrazole} + \text{CSCl}_2 \rightarrow \text{this compound} + \text{HCl} 4-amino-1,3,5-trimethyl-1H-pyrazole+CSCl2​→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, safety measures would be implemented to handle thiophosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often at room temperature or slightly elevated temperatures.

    Cyclization Reactions: Reagents such as hydrazines or diamines can be used to induce cyclization. These reactions may require heating and the presence of a catalyst.

Major Products Formed

    Thiourea Derivatives: Formed by the reaction with amines.

    Carbamate Derivatives: Formed by the reaction with alcohols.

    Thiocarbamate Derivatives: Formed by the reaction with thiols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate is primarily based on its ability to react with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the nucleophiles it encounters.

Comparison with Similar Compounds

Similar Compounds

    4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.

    4-Amino-1,3,5-trimethyl-1H-pyrazole: The precursor used in the synthesis of (1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate.

    1,3,5-Trimethylpyrazole: A simpler derivative of pyrazole without the isothiocyanate group.

Uniqueness

4-Isothiocyanato-1,3,5-trimethyl-1H-pyrazole is unique due to the presence of the isothiocyanate functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new chemical and biological properties.

Properties

IUPAC Name

4-isothiocyanato-1,3,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSRXYFSGKBSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390792
Record name ST50844634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63204-11-5
Record name ST50844634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-amino-1,3,5-trimethylpyrazole (1.32 g, 10.6 mmol) in 50 mL each of CHCl3 and saturated aqueous NaHCO3 was treated dropwise with thiophosgene (0.812 mL, 10.6 mmol) and stirred vigorously for 20 minutes. The layers were separated and the organic phase was washed with brine. After drying (Na2SO4), the solvent was evaporated in vacuo to provide the title compound (1.8 g, brown oil) suitable for use directly in the next step.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.812 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3,5-trimethyl-pyrazol-4-yl)-isothiocyanate

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